molecular formula C27H26O18 B12098297 Scutellarin-7-diglucosidic acid CAS No. 150641-65-9

Scutellarin-7-diglucosidic acid

Cat. No.: B12098297
CAS No.: 150641-65-9
M. Wt: 638.5 g/mol
InChI Key: IBLZNWWZRXJQAK-DBFWEQBMSA-N
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Description

Scutellarin-7-diglucosidic acid is a natural flavone isolated from the purple leaves of Perilla ocimoides var. crispa . It belongs to the flavonoid family and is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Biological Activity

Scutellarin-7-diglucosidic acid is a flavonoid compound primarily derived from the plant Perilla ocimoides var. crispa. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its flavone structure, which includes two glucoside moieties attached at the 7-position. This structural configuration enhances its solubility and bioavailability compared to other flavonoids.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. For instance, a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that this compound has a potent ability to neutralize free radicals, which is crucial in preventing cellular damage associated with various diseases.

Assay Type IC50 Value (µM) Reference
DPPH Scavenging12.5

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects through the modulation of various signaling pathways. Research indicates that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is mediated via the NF-κB signaling pathway.

3. Neuroprotective Effects

This compound has been shown to protect neuronal cells from ischemic injury. In vitro studies using hypoxia-reoxygenation models demonstrated that this compound significantly increases cell viability and reduces apoptosis in neuronal cells.

Model Treatment Outcome Reference
Hypoxia-Reoxygenation10 µM ScutellarinIncreased cell viability by 40%
Cerebral Ischemia Rat90 mg/kg i.v.Reduced infarct size by 30%

1. Modulation of Signaling Pathways

This compound exerts its biological effects through several key signaling pathways:

  • PKG-VASP Pathway: It enhances endothelial function by activating the cGMP-dependent protein kinase (PKG) pathway, leading to improved vasodilation and reduced ischemic damage.
  • MAPK Pathway: The compound inhibits the phosphorylation of JNK and p38 MAPK, thereby reducing inflammation in microglial cells during neuroinflammatory responses.

2. Regulation of Apoptosis

Research indicates that this compound influences apoptotic pathways by modulating Bcl-2/Bax ratios and caspase activation, ultimately promoting cell survival under stress conditions.

Case Studies

Several studies have highlighted the therapeutic potential of this compound in various disease models:

  • Cardiovascular Disease: In a rat model of myocardial ischemia-reperfusion injury, treatment with this compound significantly improved cardiac function and reduced markers of myocardial injury.
  • Neurodegenerative Disorders: In models of Alzheimer's disease, this compound showed promise in reducing amyloid-beta toxicity and improving cognitive function.

Properties

CAS No.

150641-65-9

Molecular Formula

C27H26O18

Molecular Weight

638.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26O18/c28-8-3-1-7(2-4-8)10-5-9(29)13-11(41-10)6-12(14(30)15(13)31)42-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-28,30-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1

InChI Key

IBLZNWWZRXJQAK-DBFWEQBMSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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